(2,2-Dimethyl-1,3-dithiolan-4-yl)methyl benzoate
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Overview
Description
(2,2-Dimethyl-1,3-dithiolan-4-yl)methyl benzoate is an organic compound that features a dithiolane ring and a benzoate ester group. This compound is known for its unique structural properties, which make it a subject of interest in various fields of scientific research, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dimethyl-1,3-dithiolan-4-yl)methyl benzoate typically involves the reaction of (2,2-Dimethyl-1,3-dithiolan-4-yl)methanol with benzoic acid or its derivatives. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the esterification process. The reaction conditions often include a solvent like dichloromethane and a catalyst such as 4-dimethylaminopyridine (DMAP) to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve the efficiency of the process. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality and high yield.
Chemical Reactions Analysis
Types of Reactions
(2,2-Dimethyl-1,3-dithiolan-4-yl)methyl benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the ester group to an alcohol or the dithiolane ring to a thiol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base such as triethylamine (TEA) to facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, thiols, and various substituted esters or amides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2,2-Dimethyl-1,3-dithiolan-4-yl)methyl benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2,2-Dimethyl-1,3-dithiolan-4-yl)methyl benzoate involves its interaction with specific molecular targets and pathways. The dithiolane ring can interact with thiol groups in proteins, potentially affecting their function. The benzoate ester group may also play a role in modulating the compound’s activity by influencing its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
(2,2-Dimethyl-1,3-dithiolan-4-yl)methanol: This compound is structurally similar but lacks the benzoate ester group.
(2,2-Dimethyl-1,3-dithiolan-4-yl)acetic acid: This compound has an acetic acid group instead of a benzoate ester.
Uniqueness
(2,2-Dimethyl-1,3-dithiolan-4-yl)methyl benzoate is unique due to the presence of both the dithiolane ring and the benzoate ester group, which confer distinct chemical and biological properties
Properties
CAS No. |
6948-47-6 |
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Molecular Formula |
C13H16O2S2 |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
(2,2-dimethyl-1,3-dithiolan-4-yl)methyl benzoate |
InChI |
InChI=1S/C13H16O2S2/c1-13(2)16-9-11(17-13)8-15-12(14)10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3 |
InChI Key |
YZMRYESHWIYJDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(SCC(S1)COC(=O)C2=CC=CC=C2)C |
Origin of Product |
United States |
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